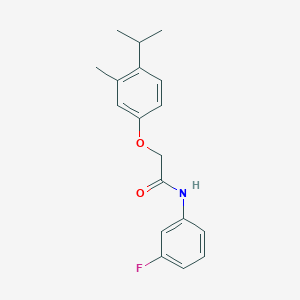
ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate, also known as TAPI-1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TAPI-1 is a piperazine derivative that inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling, inflammation, and cancer progression.
作用机制
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate inhibits the activity of MMPs by binding to the active site of the enzyme and preventing it from cleaving its substrate. MMPs play a role in tissue remodeling and are involved in various physiological and pathological processes, including cancer progression, inflammation, and tissue repair. By inhibiting the activity of MMPs, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has the potential to modulate these processes.
Biochemical and Physiological Effects:
ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to inhibit the invasion and metastasis of cancer cells by reducing the activity of MMPs. In inflammation, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been investigated as a potential therapeutic agent for neurological disorders, where it has been shown to reduce neuroinflammation and improve cognitive function.
实验室实验的优点和局限性
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various scientific fields. However, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate also has some limitations. It has a relatively low potency compared to other MMP inhibitors, which may limit its effectiveness in certain contexts. Additionally, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to have off-target effects on other enzymes, which may complicate its use in some experiments.
未来方向
There are several future directions for research on ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate. One area of interest is the development of more potent MMP inhibitors that can be used in cancer therapy. Another area of interest is the investigation of ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate and its potential limitations in lab experiments.
合成方法
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-thiopheneacetic acid with ethyl piperazine-1-carboxylate to form ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate. The compound can then be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
Ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been studied extensively in various scientific fields, including cancer research, inflammation, and neurological disorders. In cancer research, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has also been studied in the context of inflammation, where it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, ethyl 4-(2-thienylacetyl)-1-piperazinecarboxylate has been investigated as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
ethyl 4-(2-thiophen-2-ylacetyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-13(17)15-7-5-14(6-8-15)12(16)10-11-4-3-9-19-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHOAJUSHPAKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(thiophen-2-ylacetyl)piperazine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682612.png)

![2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5682617.png)


![1-(5-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5682656.png)


![3-[(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682668.png)
![{3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5682676.png)
![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone](/img/structure/B5682687.png)
![(3R*,4S*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5682698.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide dihydrochloride](/img/structure/B5682703.png)
![5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5682722.png)